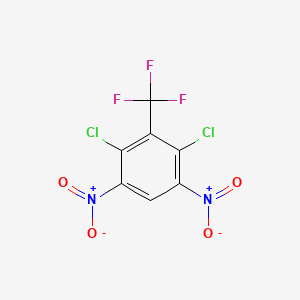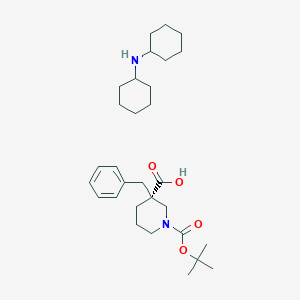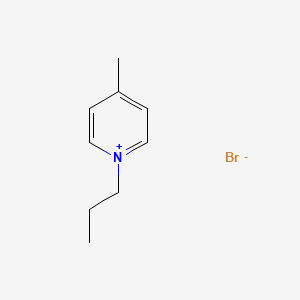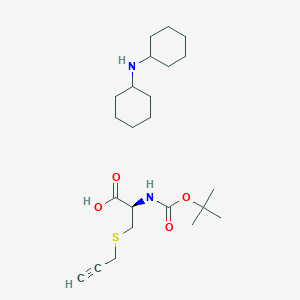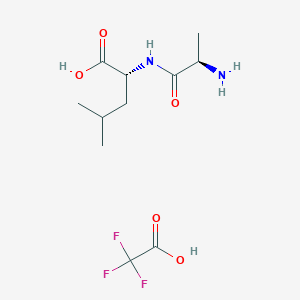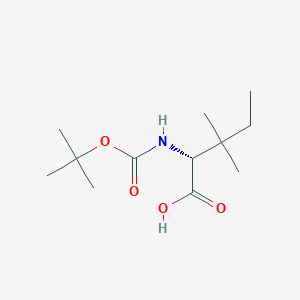
2,5-Difluorobenzylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorobenzylmagnesium chloride is an organometallic compound with the molecular formula C₇H₅ClF₂Mg. It is commonly used in organic synthesis as a Grignard reagent, which is a type of organomagnesium compound. Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylmagnesium chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction typically involves the following steps:
- Dissolving 2,5-difluorobenzyl chloride in anhydrous ether.
- Adding magnesium turnings to the solution.
- Initiating the reaction by adding a small amount of iodine or using a sonicator to activate the magnesium surface.
- Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing automated systems to add reagents and monitor the reaction progress.
- Implementing purification steps to ensure the final product’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Difluorobenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often carried out in the presence of a catalyst like palladium.
Coupling Reactions: Require a palladium catalyst and a base such as potassium carbonate.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Applications De Recherche Scientifique
2,5-Difluorobenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates by forming key intermediates.
Polymer Chemistry: Involved in the synthesis of specialty polymers with unique characteristics.
Mécanisme D'action
The mechanism of action of 2,5-difluorobenzylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Benzylmagnesium chloride: Similar structure but without fluorine atoms.
2,4-Difluorobenzylmagnesium chloride: Similar but with different fluorine atom positions.
Phenylmagnesium chloride: Lacks the benzyl group and fluorine atoms.
Uniqueness: 2,5-Difluorobenzylmagnesium chloride is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atoms can also affect the electronic properties of the resulting products, making this compound valuable in designing molecules with specific characteristics.
Propriétés
IUPAC Name |
magnesium;1,4-difluoro-2-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCTLAVVUVVLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


